5H-Dibenzo(a,d)cycloheptene, 5-amino-
Overview
Description
5H-Dibenzo(a,d)cycloheptene, 5-amino-: is a chemical compound that belongs to the class of dibenzo cycloheptenes This compound is characterized by its unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring The presence of an amino group at the 5-position of the cycloheptene ring further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzo(a,d)cycloheptene, 5-amino- typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and proceeds through a formal [5 + 2] annulation reaction . The reaction conditions are optimized to achieve high efficiency, regioselectivity, and step-economy. The transformation likely involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization in one pot .
Industrial Production Methods: While specific industrial production methods for 5H-Dibenzo(a,d)cycloheptene, 5-amino- are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5H-Dibenzo(a,d)cycloheptene, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 5H-Dibenzo(a,d)cycloheptene, 5-amino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology: Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes .
Medicine: In medicine, derivatives of 5H-Dibenzo(a,d)cycloheptene, 5-amino- are being investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions, making them valuable in drug discovery and development .
Industry: In the industrial sector, the compound’s derivatives are used in the synthesis of materials with specific properties, such as polymers and advanced materials. Its role as a precursor in the production of these materials highlights its industrial significance .
Mechanism of Action
The mechanism of action of 5H-Dibenzo(a,d)cycloheptene, 5-amino- involves its interaction with molecular targets such as calmodulin. By inhibiting calmodulin, the compound can modulate various calcium-dependent cellular processes. This inhibition affects pathways involved in cell signaling, muscle contraction, and other critical functions . The precise molecular interactions and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of biological effects.
Comparison with Similar Compounds
5H-Dibenzo(a,d)cycloheptene: The parent compound without the amino group.
5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
5-Chloro-5H-dibenzo(a,d)cycloheptene: A chlorinated derivative with a chlorine atom at the 5-position.
Uniqueness: 5H-Dibenzo(a,d)cycloheptene, 5-amino- is unique due to the presence of the amino group, which imparts distinct chemical and biological properties This functional group allows for specific interactions with biological targets and enables a wide range of chemical modifications
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYXHWNPAGMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185615 | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31721-90-1 | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31721-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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